molecular formula C21H21N3O4 B2867851 2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 941991-95-3

2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2867851
CAS No.: 941991-95-3
M. Wt: 379.416
InChI Key: KLTXJSAHXBPHSD-UHFFFAOYSA-N
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Description

2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound that features a pyridazine ring substituted with a dimethoxyphenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyridazine ring.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound with alcohol or amine functionalities.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application, but common targets include kinases and other signaling proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the pyridazine ring with the dimethoxyphenyl and acetamide groups gives this compound distinct chemical and biological properties, making it a valuable candidate for various applications.

Properties

IUPAC Name

2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14-5-4-6-15(11-14)22-20(25)13-24-21(26)10-8-18(23-24)17-12-16(27-2)7-9-19(17)28-3/h4-12H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTXJSAHXBPHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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